Hexaethylene Glycol

Description

Propriétés

IUPAC Name |

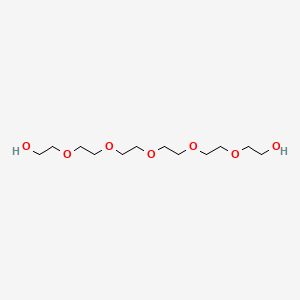

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRDTKBZINWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058629 | |

| Record name | Hexaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-15-8 | |

| Record name | Hexaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of hexaethylene glycol for lab use?

An In-depth Technical Guide to the Physicochemical Properties of Hexaethylene Glycol for Laboratory Use

Introduction

This compound (HEG) is a member of the polyethylene (B3416737) glycol (PEG) family, specifically PEG-6, characterized by a polymer chain of six ethylene (B1197577) glycol units with terminal hydroxyl groups.[1][2] It is a clear, colorless, viscous, and hygroscopic liquid at room temperature.[3][4] Its low volatility and high water solubility make it a versatile compound in various scientific and industrial applications.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for its effective application as a solvent, surfactant, intermediate in chemical synthesis, and a component in pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, methodologies for their determination, and its applications in a laboratory setting.

Chemical and Physical Properties

The properties of this compound are well-documented across various chemical suppliers and databases. These quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, viscous liquid | |

| Melting Point | 5-7 °C (41-44.6 °F) | |

| Boiling Point | 217 °C at 4 mmHg | |

| 245 °C at 12 Torr | ||

| Density | 1.127 g/mL at 25 °C | |

| 1.13 g/mL | ||

| 1.0927 g/cm³ at 60 °C | ||

| Refractive Index (n20/D) | 1.465 | |

| 1.4610-1.4670 at 20 °C | ||

| Flash Point | > 110 °C (> 230 °F) | |

| Vapor Pressure | 0.000317 mmHg at 25 °C | |

| Solubility | Miscible with water, chloroform, and methanol | |

| Purity (Assay) | ≥95.0% to ≥99% (GC) |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O₇ | |

| Molecular Weight | 282.33 g/mol | |

| CAS Number | 2615-15-8 | |

| IUPAC Name | 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Synonyms | PEG-6, Hexagol, 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, HO-PEG6-OH | |

| InChI Key | IIRDTKBZINWQAW-UHFFFAOYSA-N | |

| SMILES | OCCOCCOCCOCCOCCOCCO |

Experimental Protocols for Property Determination

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound in a laboratory setting.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.

-

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

-

Methodology:

-

Ensure the this compound sample is completely frozen. Given its low melting point of 5-7 °C, this may require cooling in a refrigerator or ice bath.

-

Load a small amount of the frozen, powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Determination of Boiling Point

The boiling point is determined at a specific pressure, as it is pressure-dependent. For a high-boiling liquid like this compound, vacuum distillation is often employed.

-

Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Methodology (Vacuum Distillation):

-

Place a sample of this compound (e.g., 10 mL) and a boiling chip into a round-bottom flask.

-

Set up a short-path distillation apparatus. Ensure all glass joints are properly sealed.

-

Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Gradually apply vacuum to the system and adjust to the desired pressure (e.g., 4 mmHg).

-

Begin heating the flask using a heating mantle.

-

Record the temperature of the vapor that is in equilibrium with the boiling liquid. This is observed at the thermometer bulb placed just below the side arm of the distillation head when the condensate is actively dripping from the thermometer.

-

Determination of Density

A pycnometer (specific gravity bottle) is used for the precise determination of density.

-

Objective: To determine the mass per unit volume of this compound.

-

Methodology:

-

Clean and thoroughly dry a pycnometer of a known volume (e.g., 25 mL).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound (Weight of filled pycnometer - Weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant temperature, such as 25 °C.

-

Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

-

Objective: To measure the extent to which light is bent when it passes through the this compound sample.

-

Methodology:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

Visualizations: Workflows and Logical Relationships

The unique properties of this compound make it suitable for various roles in research and development. The following diagrams illustrate these relationships.

Caption: Relationship between physicochemical properties and applications.

Caption: Role of HEG in drug development workflows.

Safety and Handling

According to safety data sheets, this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard. However, good laboratory practices should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.

-

Handling: Handle in a well-ventilated place. Avoid ingestion and inhalation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, as they are incompatible.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur in any case.

Applications in Research and Drug Development

This compound's properties make it a valuable tool in the laboratory:

-

Solvent: Its ability to dissolve a wide range of substances and its low volatility make it a useful solvent for chemical reactions.

-

Pharmaceutical Formulations: It serves as an intermediate in the synthesis of various pharmaceutical compounds and is used as a solubilizer and excipient to improve the delivery of active pharmaceutical ingredients (APIs).

-

Surfactant and Emulsifier: Due to its structure, it can act as a non-ionic surfactant, making it useful in creating stable emulsions for various formulations, including cosmetics and detergents.

-

Chemical Synthesis: The terminal hydroxyl groups are reactive sites, allowing HEG to be used as a flexible linker or building block in the synthesis of more complex molecules, such as binaphthol-based macrocyclic ethers.

-

Biotechnology: As a PEG linker, it is used to increase the water solubility and stability of biomolecules, such as peptides and proteins, which is a common strategy in drug development to improve pharmacokinetic properties.

References

Hexaethylene Glycol for Research Applications: A Technical Guide to Synthesis and Purification

Introduction

Hexaethylene glycol (HEG), a monodisperse oligoethylene glycol with the formula H(OCH₂CH₂)₆OH, is a critical component in advanced research, particularly in the fields of drug development, biotechnology, and materials science.[1] Its defined chain length, hydrophilicity, and biocompatibility make it an ideal building block for creating sophisticated molecular architectures. In pharmaceutical applications, HEG is often used as a flexible linker in antibody-drug conjugates (ADCs), a solubilizing agent for hydrophobic drugs, and a fundamental unit in the synthesis of functionalized polymers for targeted drug delivery.[2] The precise length of the glycol chain is crucial, as it directly influences the pharmacokinetic and pharmacodynamic properties of the final conjugate. Therefore, access to high-purity, monodisperse HEG is paramount, necessitating robust and well-characterized methods for its synthesis and purification.

This technical guide provides an in-depth overview of the primary synthesis and purification methodologies for this compound tailored for research and development. It includes detailed experimental protocols, comparative data on process efficiency, and workflow diagrams to assist researchers in producing HEG of the high quality required for demanding scientific applications.

Synthesis of High-Purity this compound

The synthesis of monodisperse oligoethylene glycols like HEG requires strategies that offer precise control over chain length. While the anionic polymerization of ethylene (B1197577) oxide is a common method for producing polydisperse polyethylene (B3416737) glycols (PEGs), it is generally unsuitable for generating specific oligomers without extensive purification.[3][4] For research applications demanding high purity, stepwise synthetic approaches are preferred.

Stepwise Synthesis Using Protecting Groups

The most reliable method for producing monodisperse HEG is a stepwise approach, where ethylene glycol units are added sequentially. This strategy relies on protecting group chemistry to prevent unwanted side reactions and ensure the controlled elongation of the oligomer chain. A common and efficient variation of this is solid-phase synthesis, which simplifies the purification of intermediates by allowing reagents and by-products to be washed away from the resin-bound product.

The general cycle for solid-phase synthesis involves:

-

Deprotection: Removal of a temporary protecting group (e.g., dimethoxytrityl, DMT) from the terminal hydroxyl of the resin-bound oligomer.

-

Coupling: Reaction of the newly freed hydroxyl group with a monomer unit that is itself protected at one end and activated for coupling at the other (e.g., a tosylated, DMT-protected tetraethylene glycol). This is typically a Williamson ether synthesis reaction.

-

Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired chain length (n=6) is achieved, after which the final product is cleaved from the solid support.

Williamson Ether Synthesis in Solution

The Williamson ether synthesis is a fundamental reaction for forming the ether linkages in the HEG backbone. This Sɴ2 reaction involves an alkoxide nucleophile attacking an alkyl halide or another substrate with a good leaving group (like a tosylate). For HEG synthesis, this can be performed by reacting two molecules of triethylene glycol, where one is activated as an alkoxide and the other is modified with a leaving group (e.g., tosyl chloride). Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired HEG and minimize the formation of other oligomers.

Reduction of Ester Precursors

An alternative synthetic route involves the reduction of a larger precursor molecule containing ester functionalities. A patented method describes the synthesis of HEG via the reduction of a diester precursor using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This method can provide high yields of the final product.

Summary of Synthesis Methods

The following table summarizes the key aspects of the primary synthesis methods for this compound.

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Stepwise Solid-Phase Synthesis | Wang resin, DMT- and Tosyl-protected monomers, t-BuOK, TFA | High (quantitative coupling steps) | High purity, monodisperse product, chromatography-free intermediate steps. | Requires specialized monomers, multi-step process. | |

| Williamson Ether Synthesis | Triethylene glycol, NaH, Tosyl chloride, DMF | Moderate to High | Utilizes common reagents, well-established reaction. | Can produce a mixture of oligomers requiring purification, potential for side reactions. | |

| Reduction of Precursor | Diester precursor, Lithium aluminum hydride (LiAlH₄), THF | ~79% | High yield in the final reduction step. | Requires synthesis of a specific precursor molecule. |

Purification of this compound

Achieving the high purity (>99%) required for pharmaceutical and research applications necessitates robust purification techniques to remove shorter and longer oligomers, catalysts, solvents, and other impurities.

Vacuum Distillation

Due to its high boiling point (217 °C at 4 mmHg), this compound must be distilled under reduced pressure to prevent thermal degradation. Vacuum distillation effectively lowers the boiling point, allowing for the separation of HEG from non-volatile impurities and oligomers with significantly different boiling points. This technique is often used as an initial large-scale purification step before final polishing by chromatography.

Preparative Column Chromatography

For the highest purity, preparative column chromatography is the method of choice. It excels at separating HEG from its adjacent homologs (pentaethylene glycol and heptaethylene glycol), which have very similar physical properties.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for separating PEG oligomers. The separation is typically performed on a C18 column using a gradient of an organic solvent (like acetonitrile) and water as the mobile phase. By carefully optimizing the gradient and temperature, baseline separation of individual homologs can be achieved, allowing for the isolation of highly pure HEG.

-

Polystyrene-Divinylbenzene (PS-DVB) Resins : Chromatography using PS-DVB beads with an ethanol/water eluent has been reported as an effective method for the preparative purification of PEG derivatives, achieving purity levels greater than 99%. This method avoids the use of more toxic solvents.

Summary of Purification Methods

The following table provides a comparison of the primary methods used to purify this compound.

| Method | Apparatus | Purity Achieved | Key Parameters | Advantages | Disadvantages | Reference |

| Vacuum Distillation | Distillation glassware, vacuum pump | Moderate to High | Pressure (e.g., <5 mmHg), Temperature | Removes non-volatile impurities, suitable for large scale. | Limited resolution for separating close-boiling homologs. | |

| Preparative RP-HPLC | HPLC system with preparative column (e.g., C18) | >99% | Mobile phase gradient (e.g., Acetonitrile/Water), Temperature, Flow rate | Excellent resolution of individual oligomers, provides highest purity. | Lower throughput, requires significant solvent volumes. | |

| PS-DVB Column Chromatography | Chromatography column, PS-DVB resin | >99% | Eluent (e.g., Ethanol/Water), Flow rate | High purity, avoids toxic solvents. | May require optimization for specific oligomer separation. |

Experimental Protocols

Protocol 1: Synthesis of HEG via LiAlH₄ Reduction

This protocol is adapted from the method described in patent CN106045826.

-

Dissolution: Dissolve the purified diester precursor compound in anhydrous tetrahydrofuran (THF) (e.g., 10 g in 3900 mL).

-

Cooling: Cool the solution to -10 °C in an ice-salt bath under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Slowly add lithium aluminum hydride (LiAlH₄) (45 g) in portions, ensuring the temperature remains below 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding 2000 mL of water to decompose the excess LiAlH₄.

-

Extraction: Extract the mixture twice with dichloromethane (B109758) (1470 mL each time) to remove non-polar impurities, retaining the aqueous phase.

-

Neutralization: Add a cation exchange resin (e.g., Amberlyst 15) to the aqueous phase until the pH is neutral.

-

Isolation: Filter off the resin and concentrate the aqueous phase under reduced pressure to yield the crude this compound. The reported yield for this method is 79%.

-

Purification: Purify the crude product using vacuum distillation followed by preparative HPLC as described below.

Protocol 2: Purification of HEG by Preparative RP-HPLC

This protocol is based on methodologies for separating PEG oligomers.

-

System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: Prepare two mobile phase solutions:

-

Solvent A: Ultrapure water.

-

Solvent B: Acetonitrile.

-

-

Sample Preparation: Dissolve the crude HEG in the initial mobile phase composition (e.g., 1 g/L in 15% acetonitrile/water).

-

Chromatography Conditions:

-

Flow Rate: 15-20 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

Gradient:

-

0-5 min: Isocratic at 15% B.

-

5-40 min: Linear gradient from 15% to 25% B.

-

40-45 min: Wash with 90% B.

-

45-50 min: Re-equilibrate at 15% B.

-

-

-

Fraction Collection: Collect fractions corresponding to the main HEG peak, identified by comparison with an analytical standard if available.

-

Solvent Removal: Combine the pure fractions and remove the acetonitrile/water solvent under reduced pressure using a rotary evaporator to yield the final high-purity this compound.

Visualized Workflows

The following diagrams illustrate the logical steps involved in the synthesis and purification of this compound for research applications.

Caption: High-level strategies for synthesizing this compound.

References

An In-depth Technical Guide to the Solubility of Hexaethylene Glycol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexaethylene glycol in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative solubility information based on available literature for this compound and its close structural analog, polyethylene (B3416737) glycol 300 (PEG 300). This information is crucial for applications in pharmaceutical formulations, chemical synthesis, and other research and development activities where this compound is used as a solvent, excipient, or chemical intermediate.

Introduction to this compound

This compound (HEG) is a polyether compound with the chemical formula H(OCH₂CH₂)₆OH. It is a clear, viscous, and hygroscopic liquid at room temperature. Its structure consists of a flexible ethylene (B1197577) glycol chain with terminal hydroxyl groups, which imparts a unique combination of hydrophilic and lipophilic properties. This amphiphilic nature governs its solubility in various media and makes it a valuable component in numerous applications, including as a solvent, plasticizer, surfactant, and in the synthesis of more complex molecules like cryptands and in PROTAC linkers. In the pharmaceutical industry, polyethylene glycols (PEGs) of varying molecular weights are widely used as excipients to enhance the solubility and bioavailability of drugs.[1][2]

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several key factors. Understanding these factors is essential for solvent selection and formulation development. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be miscible.

Figure 1: Key factors influencing the solubility of this compound.

-

Polarity and Hydrogen Bonding: The presence of ether linkages and terminal hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This makes it readily soluble in polar protic solvents like water and alcohols, and in polar aprotic solvents that can accept hydrogen bonds, such as acetone.

-

Molecular Size and Shape: The relatively long, flexible chain of this compound influences its interaction with solvent molecules.

-

Temperature: Solubility is temperature-dependent. For most liquid-liquid systems, miscibility increases with temperature.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.

Solubility Data

| Solvent Class | Solvent Name | Solubility | Reference(s) |

| Alcohols | Methanol | Miscible | [3] |

| Ethanol | Soluble | [4] | |

| Ketones | Acetone | Soluble | [4] |

| Halogenated | Chloroform | Miscible | |

| Dichloromethane | Soluble | ||

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | |

| Benzene | Soluble | ||

| Ethers | Diethyl Ether | Insoluble | |

| Aliphatic Hydrocarbons | Hexane | Insoluble | |

| Paraffin | Insoluble | ||

| Other Polar Solvents | Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility. "Sparingly Soluble" suggests limited solubility. "Insoluble" indicates negligible solubility.

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility is a critical experimental procedure. The following are detailed methodologies for two common techniques.

This is a widely used and reliable method for determining the mutual solubility of two liquids. The principle involves allowing the two liquids to reach equilibrium at a constant temperature and then analyzing the composition of each phase.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance

-

Pipettes and syringes

-

Analytical instrument for composition analysis (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractometer)

Procedure:

-

Preparation: Known masses or volumes of this compound and the organic solvent are added to a series of vials. The compositions should span the expected immiscibility range.

-

Equilibration: The vials are sealed and placed in the thermostatic bath set to the desired temperature. They are then agitated vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After agitation, the vials are allowed to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: A sample is carefully withdrawn from each phase using a syringe or pipette. Care must be taken not to disturb the interface between the two layers.

-

Analysis: The composition of each sample is determined using a suitable analytical technique. A calibration curve is typically required for the analytical instrument.

-

Data Reporting: The solubility is reported as the concentration (e.g., in g/100 mL or wt%) of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase at the specified temperature.

The gravimetric method is a simpler technique that can be used to determine solubility, particularly when one component is significantly more volatile than the other.

Apparatus:

-

Thermostatically controlled environment

-

Sealed container for equilibration

-

Analytical balance

-

Evaporating dish or other suitable container for drying

-

Oven or vacuum desiccator

Procedure:

-

Equilibration: A saturated solution is prepared by adding an excess of this compound to the solvent in a sealed container and allowing it to equilibrate at a constant temperature with agitation.

-

Sampling: A known mass of the saturated solvent-rich phase is carefully transferred to a pre-weighed evaporating dish.

-

Evaporation: The more volatile solvent is evaporated from the dish. This can be done at ambient temperature, in an oven at a temperature below the boiling point of this compound, or in a vacuum desiccator.

-

Drying to Constant Weight: The dish containing the non-volatile this compound is dried until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated as the mass of this compound per mass or volume of the solvent.

Figure 2: General experimental workflow for solubility determination.

Applications in Drug Development

The solubility of this compound in various organic solvents is of significant interest to drug development professionals. Low molecular weight PEGs are often used as co-solvents in liquid and semi-solid formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The ability of this compound to dissolve in a range of solvents allows for its incorporation into diverse drug delivery systems. Furthermore, its role as a linker in Proteolysis Targeting Chimeras (PROTACs) necessitates a thorough understanding of its solubility to facilitate synthesis and purification processes.

Conclusion

This compound exhibits a broad range of solubility in common organic solvents, a characteristic that stems from its unique molecular structure. While precise quantitative data is limited, qualitative assessments indicate its miscibility with polar solvents such as alcohols and chloroform, and its insolubility in nonpolar hydrocarbon solvents. For researchers and professionals in drug development, this solubility profile, in conjunction with established experimental protocols for its determination, provides a solid foundation for formulation design and chemical synthesis. Further research to establish a comprehensive quantitative solubility database for this compound would be a valuable contribution to the scientific community.

References

A Deep Dive into the Spectroscopic Characterization of Hexaethylene Glycol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol (HEG), a member of the polyethylene (B3416737) glycol (PEG) family, is a versatile chemical compound with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its utility in drug delivery systems, as a plasticizer, and as a solvent necessitates a thorough understanding of its molecular structure and purity. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to facilitate its identification and analysis in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. Due to the symmetrical nature of HEG, the spectrum is relatively simple. The protons of the terminal hydroxyl groups (HO-) are typically observed as a broad singlet, and its chemical shift can be concentration and solvent dependent. The ethylene (B1197577) glycol units (-OCH₂CH₂O-) give rise to a complex multiplet pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| HO-CH₂ - | ~3.72 | Triplet |

| -OCH₂ -CH₂ O- (internal) | ~3.67 | Singlet |

| HO - | Variable | Broad Singlet |

Note: Chemical shifts are typically referenced to a standard solvent signal and can vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of this compound. Similar to the ¹H NMR spectrum, the symmetry of the molecule results in a limited number of signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| HO-C H₂- | ~61.5 |

| -O-C H₂-C H₂-O- (internal) | ~70.5 |

| HO-CH₂-C H₂-O- | ~72.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl group |

| ~2870 | C-H stretch | Alkane |

| ~1450 | C-H bend | Alkane |

| ~1100 (strong) | C-O stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by the successive loss of ethylene oxide units (44 Da).[2]

Table 4: Major Fragments in the Mass Spectrum of this compound [2][3]

| m/z | Proposed Fragment |

| 45 | [C₂H₅O]⁺ |

| 89 | [C₄H₉O₂]⁺ |

| 133 | [C₆H₁₃O₃]⁺ |

| 177 | [C₈H₁₇O₄]⁺ |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections outline detailed protocols for the NMR, IR, and MS analysis of this compound.

NMR Sample Preparation[4]

-

Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Sample Preparation : For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration : To remove any particulate matter that could affect the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into the clean, dry NMR tube.

-

Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and adjust the depth appropriately.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples without the need for extensive sample preparation.

-

Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Acquire the IR spectrum of the sample.

-

Cleaning : After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane). A typical concentration is around 1 mg/mL.

-

GC Column Selection : A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for the analysis of glycols.

-

GC-MS Parameters :

-

Injector Temperature : Set to a temperature that ensures efficient vaporization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program : A temperature gradient is typically used to ensure good separation of the analyte from any impurities. A representative program could be: start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas : Use high-purity helium at a constant flow rate.

-

Ion Source Temperature : Typically set to 230 °C.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis : Analyze the resulting chromatogram and mass spectra to identify this compound and any potential impurities.

Visualization of Workflows

Visualizing experimental and analytical workflows can aid in understanding the logical progression of steps. The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with corresponding NMR assignments.

References

Thermal stability and decomposition of hexaethylene glycol under experimental conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexaethylene glycol under various experimental conditions. The information presented is curated from scientific literature and is intended to be a valuable resource for professionals working in research, development, and quality control.

Introduction

This compound (HEG), a member of the polyethylene (B3416737) glycol (PEG) family with the formula HO(CH₂CH₂O)₆H, is a versatile oligomer utilized in numerous applications, including as a solvent, plasticizer, and in the formulation of pharmaceuticals and personal care products. Its thermal stability is a critical parameter that dictates its suitability for various manufacturing processes and its shelf-life. Understanding the decomposition pathways and the nature of the degradation products is essential for ensuring product quality, safety, and regulatory compliance.

This guide details the common experimental protocols used to assess the thermal stability of HEG, presents quantitative data on its decomposition, and illustrates the degradation pathways.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound and related polyethylene glycols is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the method of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.[1][2]

Typical Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.[3]

-

Sample Size: 5-20 mg.[3]

-

Crucible: Alumina or platinum crucibles are commonly used.[3]

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition or in an oxidative atmosphere (e.g., air, oxygen) to study thermo-oxidative degradation.

-

Heating Rate: A linear heating rate, typically between 10 °C/min and 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, often up to 600-800 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Typical Experimental Protocol:

-

Instrument: A differential scanning calorimeter.

-

Sample Size: 5-10 mg.

-

Crucible: Aluminum crucibles are commonly used.

-

Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.

-

Heating Rate: A controlled heating and cooling rate, often 10 °C/min, is applied.

-

Temperature Program: The sample is typically heated to a temperature above its melting point, held isothermally to erase thermal history, cooled, and then reheated to observe the thermal transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Typical Experimental Protocol:

-

Pyrolyzer: A furnace-type or Curie-point pyrolyzer is used.

-

Pyrolysis Temperature: Single-shot pyrolysis is often performed at temperatures ranging from 500 °C to 800 °C. Double-shot pyrolysis can be used to first desorb low molecular weight compounds at a lower temperature (e.g., 80-350 °C) before pyrolyzing the remaining material at a higher temperature.

-

GC Column: A capillary column, such as a DB-5ms, is typically used for separation.

-

GC Oven Program: A temperature program is used to separate the pyrolysis products, for example, starting at 60 °C and ramping to 280 °C.

-

MS Detector: An electron ionization (EI) mass spectrometer is used for detection and identification of the separated compounds.

Thermal Stability and Decomposition Data

Table 1: Thermal Decomposition Data for PEG 300 (as an analog for this compound)

| Parameter | Value | Atmosphere | Reference |

| Onset of Decomposition (Tonset) | >220 °C | Not specified | |

| Autoignition Temperature | 370 °C | Air | |

| Ignition Temperature | 420 °C | Air |

Note: The onset of decomposition can vary depending on the experimental conditions, such as the heating rate and the purity of the sample. The presence of oxygen generally lowers the decomposition temperature.

Decomposition Pathways and Products

The thermal decomposition of polyethylene glycols, including this compound, proceeds through a free-radical mechanism involving random chain scission of the C-C and C-O bonds in the polymer backbone. In the presence of oxygen, thermo-oxidative degradation occurs, which is often initiated at lower temperatures.

Key Decomposition Products:

The thermal degradation of PEGs leads to the formation of a complex mixture of smaller molecules. The primary decomposition products identified through techniques like Py-GC/MS include:

-

Lower Molecular Weight Glycols: Ethylene glycol, diethylene glycol, and triethylene glycol.

-

Aldehydes: Formaldehyde and acetaldehyde.

-

Acids: Formic acid and acetic acid.

-

Ethers: Dioxane and other cyclic ethers.

-

Other Volatiles: Water, carbon dioxide, and carbon monoxide.

Table 2: Common Decomposition Products of Polyethylene Glycols

| Product Class | Specific Compounds | Analytical Method |

| Glycols | Ethylene glycol, Diethylene glycol, Triethylene glycol | Py-GC/MS, IC |

| Aldehydes | Formaldehyde, Acetaldehyde | Py-GC/MS |

| Carboxylic Acids | Formic acid, Acetic acid, Glycolic acid, Oxalic acid | IC |

| Ethers | Dioxane | Py-GC/MS |

| Inorganics | Water, Carbon Dioxide, Carbon Monoxide | Py-GC/MS, TGA-MS |

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Simplified Thermal Decomposition Pathway of this compound

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a crucial factor for its application in various industries. Under inert conditions, it exhibits good thermal stability up to temperatures exceeding 220 °C. However, in the presence of oxygen, its degradation can be initiated at lower temperatures. The primary decomposition mechanism involves random chain scission, leading to the formation of a variety of lower molecular weight compounds, including smaller glycols, aldehydes, and carboxylic acids. For critical applications, it is recommended to perform specific thermal analysis under the expected processing and storage conditions to ensure the integrity and safety of the final product.

References

An In-depth Technical Guide to the Chemical Reactivity of Hexaethylene Glycol's Terminal Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol (HEG), a discrete polyethylene (B3416737) glycol (PEG) derivative, offers a versatile platform for chemical modification, primarily through the reactivity of its terminal hydroxyl groups. These primary alcohols are amenable to a wide array of chemical transformations, enabling the synthesis of a diverse range of functionalized molecules critical for applications in drug delivery, bioconjugation, and materials science. This guide provides a comprehensive overview of the key reactions involving the terminal hydroxyl groups of HEG, complete with experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic strategies.

Core Reactivity of the Terminal Hydroxyl Groups

The terminal hydroxyl groups of this compound are primary alcohols, exhibiting reactivity characteristic of this functional group. They can act as nucleophiles, be activated to form good leaving groups, or be oxidized to carboxylic acids. The symmetrical nature of HEG allows for either mono- or di-functionalization, a feature that can be controlled through stoichiometry and the use of protecting groups.

Key Chemical Transformations

The following sections detail the most common and synthetically useful reactions of HEG's terminal hydroxyl groups.

Tosylation: Activation of the Hydroxyl Group

Tosylation is a crucial first step in many synthetic routes involving HEG, as it converts the poorly leaving hydroxyl group into a much better leaving group, the tosylate. This transformation opens the door to a variety of nucleophilic substitution reactions. Both mono- and di-tosylation of HEG can be achieved with high efficiency.

Reaction Scheme:

Quantitative Data for Tosylation Reactions:

| Product | Reagents and Conditions | Yield | Reference |

| Mono-tosylated HEG | 1.1 eq. TsCl, 1.3 eq. Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | ~85% | Adapted from similar PEG tosylations |

| Di-tosylated HEG | 2.5 eq. TsCl, excess Pyridine, CH₂Cl₂, 0 °C to rt, 24 h | >95% | Adapted from similar PEG tosylations |

Experimental Protocol: Synthesis of Mono-tosylated this compound

-

Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.3 eq.) dropwise to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous CH₂Cl₂.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the mono-tosylated product.

Nucleophilic Substitution: Synthesis of Azides and Amines

Once tosylated, the terminal positions of HEG are primed for nucleophilic substitution. The introduction of azide (B81097) functionalities is a common strategy, as azides are versatile intermediates that can be readily reduced to primary amines or used in "click" chemistry.

Reaction Workflow:

Quantitative Data for Substitution and Reduction:

| Product | Reagents and Conditions | Yield | Reference |

| This compound diazide | HEG-ditosylate, 5 eq. NaN₃, DMF, 80 °C, 16 h | >95% | [1] |

| This compound diamine | HEG-diazide, H₂, 10% Pd/C, Methanol, rt, 12 h | >90% | [1] |

Experimental Protocol: Synthesis of this compound Diazide

-

Dissolve this compound di-tosylate (1 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (5 eq.) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the diazide product.

Experimental Protocol: Synthesis of this compound Diamine

-

Dissolve this compound diazide (1 eq.) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (catalytic amount).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.

-

Monitor the reaction by TLC or the disappearance of the azide peak in the IR spectrum.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the diamine product.

Williamson Ether Synthesis: Formation of Ether Linkages

The Williamson ether synthesis is a straightforward and widely used method for forming ether linkages. The hydroxyl groups of HEG can be deprotonated with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide.

Logical Relationship for Williamson Ether Synthesis:

Quantitative Data for Williamson Ether Synthesis:

| Product | Reagents and Conditions | Yield | Reference |

| 1,17-Dibenzyloxy-3,6,9,12,15-pentaoxaheptadecane | HEG, 2.2 eq. NaH, 2.5 eq. Benzyl Bromide, THF, 0 °C to rt, 12 h | ~90% | [2][3] |

Experimental Protocol: Dibenzylation of this compound

-

To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of this compound (1 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (2.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the dibenzylated ether.

Esterification: Formation of Ester Linkages

The terminal hydroxyl groups of HEG can be esterified with carboxylic acids or their derivatives. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. To drive the equilibrium towards the product, either the alcohol or the carboxylic acid can be used in excess, or water can be removed as it is formed.

Quantitative Data for Fischer Esterification:

| Product | Reagents and Conditions | Yield | Reference |

| This compound dibenzoate | HEG, >2 eq. Benzoic Acid, cat. H₂SO₄, Toluene, reflux with Dean-Stark trap, 12 h | >90% | [4] |

Experimental Protocol: Synthesis of this compound Dibenzoate

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1 eq.), benzoic acid (2.5 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 12 hours).

-

Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Oxidation: Conversion to a Dicarboxylic Acid

The primary hydroxyl groups of HEG can be oxidized to carboxylic acids using strong oxidizing agents. Jones oxidation (CrO₃/H₂SO₄ in acetone) is a classic method for this transformation.

Reaction Scheme:

References

A Technical Guide to Commercial Sources and Purity Grades of Hexaethylene Glycol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for hexaethylene glycol. It is intended to assist researchers, particularly those in drug development, in selecting appropriate grades of this versatile oligomer for their specific applications, such as in the synthesis of drug conjugates, linkers, and excipients.

Commercial Sources and Purity Grades of this compound

This compound is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical industries. The purity of commercially available this compound is a critical parameter for its application in sensitive research areas like drug delivery, where impurities can affect the efficacy, stability, and toxicity of the final product. The following tables summarize the offerings from several prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Noteworthy Offerings |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various grades, including for synthesis and research purposes. Detailed specifications and certificates of analysis are typically available. |

| Thermo Fisher Scientific | --INVALID-LINK-- | Provides this compound under its Acros Organics and Alfa Aesar brands, with different purity levels suitable for laboratory and research use. |

| MedChemExpress | --INVALID-LINK-- | Specializes in molecules for drug discovery and offers this compound, often used as a PROTAC linker. |

| BroadPharm | --INVALID-LINK-- | Focuses on PEG linkers and bioconjugation reagents, providing high-purity this compound for such applications. |

| TCI Chemicals | --INVALID-LINK-- | Offers a range of purities for this compound, suitable for both general organic synthesis and more specialized research applications. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Supplies this compound for research purposes, with available technical data sheets. |

Table 2: Common Purity Grades and Specifications of this compound

| Purity Grade | Typical Assay (%) | Key Specifications | Common Applications |

| Technical Grade | Varies (often <95%) | May contain significant amounts of other polyethylene (B3416737) glycol oligomers and water. | General purpose solvent, heat transfer fluids. Not recommended for research. |

| Synthesis Grade | ≥95% - 97% | Suitable for general organic synthesis where high purity is not critical. Impurity profile may not be fully characterized. | Synthesis of non-pharmaceutical polymers and materials. |

| Research Grade | ≥97% - 98% | Higher purity with a more defined specification for impurities. Often accompanied by a certificate of analysis. Suitable for most laboratory research. | Linker synthesis, bioconjugation, formulation studies. |

| High Purity / Pharmaceutical Grade | ≥99% | Low levels of impurities, including other glycols, water, and metals. May be manufactured under GMP guidelines. | Drug delivery systems, synthesis of active pharmaceutical ingredients (APIs), and excipients. |

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is paramount for reproducible and reliable research outcomes. The following are detailed methodologies for the analysis of this compound.

Purification by Vacuum Distillation

For applications requiring very high purity, commercial this compound can be further purified by vacuum distillation. This method is effective in separating this compound from less volatile impurities and lower boiling point glycols.

Methodology:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head to minimize product loss. Use a heating mantle with a magnetic stirrer for even heating.

-

Sample Preparation: Charge the distillation flask with the commercial-grade this compound. Add a few boiling chips or a magnetic stir bar.

-

Distillation Conditions:

-

Pressure: Reduce the pressure of the system to approximately 1-5 mmHg.

-

Temperature: Gradually heat the distillation flask. This compound has a boiling point of approximately 217 °C at 4 mmHg.[1]

-

-

Fraction Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which are more likely to contain impurities.

-

Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent water absorption and oxidation.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

-

Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane (B109758) or methanol.

-

For the analysis of trace impurities, derivatization may be necessary to increase volatility and improve peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To derivatize, add 100 µL of the sample solution to a new vial, followed by 50 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating glycols.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-500.

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and assessing its purity.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Parameters:

-

Acquire a standard proton spectrum.

-

-

Expected Chemical Shifts (in CDCl₃):

-

~3.70 ppm (triplet, 4H, -CH₂OH)

-

~3.65 ppm (multiplet, 20H, -OCH₂CH₂O-)

-

~2.75 ppm (singlet, 2H, -OH)

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Parameters:

-

Acquire a standard proton-decoupled carbon spectrum.

-

-

Expected Chemical Shifts (in CDCl₃):

-

~72.5 ppm (-CH₂OH)

-

~70.5 ppm (-OCH₂CH₂O-)

-

~70.2 ppm (-OCH₂CH₂O-)

-

~61.6 ppm (-CH₂OH)

-

-

-

Data Analysis:

-

Confirm the structure by comparing the observed chemical shifts and splitting patterns with expected values.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify any impurities. The presence of unexpected signals may indicate impurities.

-

Application in Drug Development: PEGylation

This compound is a short-chain monodisperse polyethylene glycol (PEG) and is frequently used as a linker or building block in the process of PEGylation. PEGylation is the covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small-molecule drugs.[2][3] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug.

Mechanism of PEGylation in Enhancing Drug Efficacy

The primary benefits of PEGylation stem from the physicochemical properties of the attached PEG chain:

-

Increased Hydrodynamic Size: The PEG chain increases the effective size of the drug molecule, which reduces its renal clearance, thereby prolonging its circulation half-life in the body.[2]

-

Steric Hindrance: The flexible PEG chain creates a hydrophilic cloud around the drug molecule. This "shielding" effect can:

-

Reduce recognition by the immune system, thus lowering immunogenicity.[2]

-

Protect the drug from enzymatic degradation.

-

-

Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs, which can improve their formulation and bioavailability.

Workflow for PEGylation in Drug Development

The following diagram illustrates a generalized workflow for the development of a PEGylated drug, highlighting the role of this compound as a potential component of the PEG linker.

References

Methodological & Application

Application of Hexaethylene Glycol in Single-Molecule Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol, a short and well-defined oligomer of ethylene (B1197577) glycol, offers unique advantages in the field of single-molecule spectroscopy. Its hydrophilic nature, biocompatibility, and precise length make it an ideal component for surface passivation, as a flexible linker for studying molecular dynamics, and as a tool to mimic cellular crowding. This document provides detailed application notes and protocols for the effective use of this compound in single-molecule experiments, enabling researchers to obtain high-quality data with reduced background noise and enhanced molecular stability.

I. Surface Passivation for Single-Molecule Imaging

One of the primary challenges in single-molecule imaging is the non-specific binding of fluorescently labeled biomolecules to the surfaces of glass slides or coverslips. This leads to high background noise and can interfere with the observation of single-molecule dynamics. Polyethylene glycol (PEG) coatings are widely used to create a protein-resistant surface.[1][2] this compound, as a short-chain PEG, can be used to form dense, well-ordered monolayers that effectively prevent non-specific adsorption.[1][2]

Application Note:

This compound-based surface passivation is particularly advantageous for single-molecule fluorescence studies due to the formation of a thin, uniform, and highly hydrophilic layer. This layer creates a hydration shell that repels proteins and other biomolecules. While longer PEG chains are also effective, this compound offers a more defined surface chemistry due to its monodisperse nature. Combining a dense layer of short-chain PEGs like this compound with a lower density of longer-chain PEGs can further enhance passivation by providing both a dense barrier and steric repulsion.

Quantitative Data on Surface Passivation:

The following table summarizes the effectiveness of PEG-based surface passivation in reducing non-specific binding, which is a key consideration for single-molecule experiments. While specific data for this compound is limited, the general principles of PEGylation apply.

| Surface Treatment | Analyte | Concentration | Reduction in Non-specific Binding | Reference |

| PEG Passivation | Cy5-labeled DinB | 5 nM - 200 nM | Consistently lower than on unpassivated surfaces | [1] |

| PEG + Tween-20 | Cy3-IgG | 200 nM | 5 to 10-fold improvement over PEG alone | |

| PEG + Tween-20 | Cy3-ssDNA | 200 nM | 5 to 10-fold improvement over PEG alone |

Experimental Protocol: Surface Passivation with this compound Derivatives

This protocol describes the preparation of a PEGylated surface using a this compound derivative for single-molecule imaging. This procedure is adapted from established PEGylation protocols.

Materials:

-

Microscope glass slides and coverslips

-

This compound with a reactive group (e.g., NHS-ester or silane)

-

Acetone (B3395972), isopropanol (B130326), and ultrapure water

-

Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or Potassium Hydroxide (KOH)

-

(3-Aminopropyl)triethoxysilane (APTES) for amine functionalization

-

Sodium bicarbonate buffer (100 mM, pH 8.5)

-

Nitrogen gas stream

-

Sonicator

-

Plasma cleaner (optional)

Procedure:

-

Cleaning the Glass Surface:

-

Sonicate slides and coverslips in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in ultrapure water for 15 minutes.

-

Dry the glass surfaces with a stream of nitrogen gas.

-

Treat the surfaces with piranha solution for 30 minutes or immerse in 1M KOH and sonicate for 20 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse thoroughly with ultrapure water and dry with nitrogen gas.

-

-

Surface Functionalization (Silanization):

-

Prepare a 2% (v/v) solution of APTES in 95% acetone/5% water.

-

Immerse the cleaned and dried glass surfaces in the APTES solution for 10-30 minutes at room temperature.

-

Rinse the surfaces with acetone and then with ultrapure water.

-

Cure the slides in an oven at 110°C for 30-60 minutes.

-

-

PEGylation with this compound:

-

Prepare a solution of the this compound-NHS ester derivative in 100 mM sodium bicarbonate buffer (pH 8.5). The concentration will depend on the specific derivative used.

-

Sandwich the PEG solution between a slide and a coverslip and incubate in a humid chamber overnight at room temperature.

-

Rinse the surfaces extensively with ultrapure water to remove any unbound PEG molecules.

-

Dry the surfaces with a nitrogen stream. The slides are now ready for single-molecule experiments.

-

II. This compound as a Flexible Linker in Single-Molecule FRET

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to measure intramolecular distances and dynamics. The choice of linker to attach fluorescent dyes to a biomolecule is critical. This compound is an excellent candidate for a flexible linker due to its defined length, hydrophilicity, and chemical stability.

Application Note:

Using this compound as a linker in smFRET experiments allows for the precise placement of donor and acceptor fluorophores. Its flexibility ensures that the dyes can freely orient, which is important for accurate FRET measurements. The defined length of the this compound linker helps in calibrating FRET efficiency to distance relationships. Furthermore, its hydrophilic nature minimizes interactions with the labeled biomolecule, reducing the risk of altering its natural conformation and dynamics.

Experimental Protocol: Labeling a Protein with a this compound Linker for smFRET

This protocol outlines the general steps for labeling a protein with a fluorescent dye using a this compound linker.

Materials:

-

Purified protein with a specific labeling site (e.g., a cysteine residue).

-

Fluorescent dye with a reactive group (e.g., maleimide) conjugated to a this compound linker.

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2).

-

Size-exclusion chromatography column for purification.

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

Procedure:

-

Protein Preparation:

-

If the protein has existing disulfide bonds that need to be reduced for labeling, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Remove the reducing agent using a desalting column.

-

-

Labeling Reaction:

-

Dissolve the dye-hexaethylene glycol-maleimide conjugate in a small amount of DMSO.

-

Add a 10-fold molar excess of the dye conjugate to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification:

-

Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol.

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.

-

The labeled protein is now ready for single-molecule FRET experiments.

-

References

Application Notes and Protocols: The Role of Hexaethylene Glycol in Preventing Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins. The formation of aggregates can lead to loss of biological activity, increased immunogenicity, and reduced product shelf life. Hexaethylene glycol, a small, water-soluble poly(ethylene glycol) (PEG) derivative, has emerged as a promising excipient to mitigate protein aggregation. This document provides a detailed overview of the mechanisms by which this compound stabilizes proteins, presents quantitative data on its efficacy, and offers detailed protocols for key experiments to evaluate its effects.

Mechanism of Action

This compound and other small polyols primarily prevent protein aggregation through a combination of mechanisms that modulate the protein's conformational stability and intermolecular interactions.

-

Preferential Hydration and Steric Exclusion : In an aqueous solution, this compound is preferentially excluded from the protein surface. This phenomenon, known as preferential hydration, increases the thermodynamic cost of exposing hydrophobic residues to the solvent. As a result, the protein is driven to adopt a more compact, stable conformation, which is less prone to unfolding and subsequent aggregation. The flexible chain of this compound also creates a steric barrier around the protein, physically hindering protein-protein interactions that lead to aggregation.

-

Interaction with Hydrophobic Patches : While preferentially excluded from the overall protein surface, this compound can interact favorably with exposed hydrophobic patches on unfolded or partially unfolded proteins. By binding to these aggregation-prone regions, it "shields" them from interacting with other protein molecules, thereby preventing the initiation of the aggregation cascade. This interaction is particularly relevant under stress conditions like elevated temperatures, where proteins are more likely to expose hydrophobic cores.

-

Modulation of Solvent Properties : this compound can alter the bulk solvent properties, such as viscosity and surface tension. Increased viscosity can slow down the diffusion of protein molecules, reducing the frequency of collision and subsequent aggregation.

The following diagram illustrates the proposed mechanism by which this compound prevents protein aggregation.

Data Presentation